Ethyl 3-(pentafluorophenyl)propanoate is an organic compound classified as a fatty acid ester. It is characterized by the presence of a pentafluorophenyl group attached to a propanoate moiety. This compound is of interest in various scientific fields due to its unique chemical properties and potential applications.
Ethyl 3-(pentafluorophenyl)propanoate can be sourced from various chemical suppliers and is often used in research settings. It is important to note that the compound may not be as widely studied or commercially available as other esters, which could limit its accessibility for some applications.
The synthesis of ethyl 3-(pentafluorophenyl)propanoate typically involves the reaction of pentafluorobenzyl chloride with ethyl propanoate in the presence of a base such as sodium hydride or potassium carbonate. This reaction allows for the substitution of the chloride group by the ethyl propanoate, forming the desired ester.
Ethyl 3-(pentafluorophenyl)propanoate has a molecular formula of . The structure consists of an ethyl group attached to a propanoate chain, which is further substituted by a pentafluorophenyl group.
CCOC(=O)C(C1=CC(=C(C=C1)F)F)F
.Ethyl 3-(pentafluorophenyl)propanoate can participate in various chemical reactions typical for esters:
The mechanism of action for ethyl 3-(pentafluorophenyl)propanoate primarily involves its reactivity as an ester:
This mechanism underpins many reactions involving esters and contributes to their utility in synthetic organic chemistry.
Ethyl 3-(pentafluorophenyl)propanoate has several scientific uses:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5